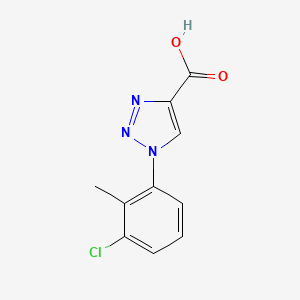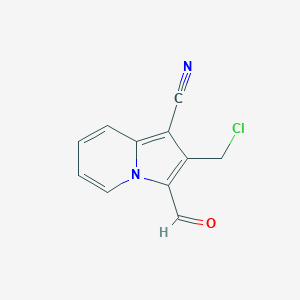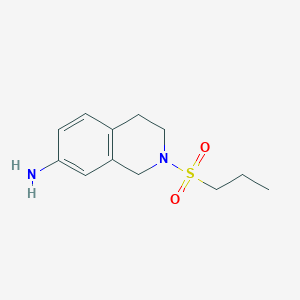
N4-(pentan-3-yl)pyridine-3,4-diamine
Overview
Description
N4-(pentan-3-yl)pyridine-3,4-diamine is a chemical compound with the molecular formula C10H17N3 and a molecular weight of 179.27 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for N4-(pentan-3-yl)pyridine-3,4-diamine is 1S/C10H17N3/c1-3-8(4-2)13-10-5-6-12-7-9(10)11/h5-8H,3-4,11H2,1-2H3, (H,12,13) . This indicates the presence of a pentan-3-yl group attached to a pyridine ring at the N4 position, with additional amine groups at the 3 and 4 positions of the pyridine ring.Physical And Chemical Properties Analysis
N4-(pentan-3-yl)pyridine-3,4-diamine is a powder . It has a molecular weight of 179.27 . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Biomedical Research
N4-(pentan-3-yl)pyridine-3,4-diamine: has potential applications in biomedical research due to its structural similarity to pyrazolopyridines . These compounds are known for their biological activity and could be used in the development of new pharmaceuticals. The compound’s ability to act as a precursor in synthesizing more complex molecules makes it valuable for drug discovery and development.
Chemical Synthesis
In chemical synthesis, N4-(pentan-3-yl)pyridine-3,4-diamine can serve as a building block for the creation of various organic compounds . Its two amine groups make it a versatile reagent that can undergo a range of reactions, including alkylation, acylation, and condensation, leading to a wide array of derivatives with potential industrial and pharmaceutical applications.
Material Science
The compound’s properties suggest it could be used in material science, particularly in the synthesis of novel materials . Its molecular structure could be beneficial in creating polymers or coatings with specific characteristics, such as enhanced durability or electrical conductivity.
Analytical Chemistry
N4-(pentan-3-yl)pyridine-3,4-diamine: may be used as a standard or reagent in analytical chemistry to calibrate instruments or develop new analytical methods . Its well-defined structure and properties can help in the accurate measurement and analysis of chemical substances.
Life Sciences
In life sciences, this compound could be used in molecular biology research, such as in the study of enzyme-substrate interactions or as a probe to understand cellular processes . Its reactive amine groups could be modified to attach fluorescent tags or other markers for visualization and tracking within biological systems.
Chromatography
The compound’s unique structure might allow it to be used in chromatography as a component of the stationary phase or as a derivatization agent to improve the separation of complex mixtures . Its application could enhance the resolution and detection of analytes in various types of chromatographic techniques.
Catalysis
N4-(pentan-3-yl)pyridine-3,4-diamine: could act as a ligand for metal catalysts in various catalytic processes . The presence of multiple nitrogen atoms could coordinate with metals, potentially leading to catalysts with high activity and selectivity for chemical transformations.
Environmental Science
This compound may find applications in environmental science, particularly in the development of sensors or assays for the detection of pollutants or toxins . Its chemical reactivity could be harnessed to create systems that respond to specific environmental contaminants, aiding in monitoring and remediation efforts.
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
4-N-pentan-3-ylpyridine-3,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-3-8(4-2)13-10-5-6-12-7-9(10)11/h5-8H,3-4,11H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNCIJPBJGEGIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC1=C(C=NC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N4-(pentan-3-yl)pyridine-3,4-diamine | |
CAS RN |
1039986-25-8 | |
| Record name | N4-(pentan-3-yl)pyridine-3,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-{[(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)amino]methyl}benzonitrile](/img/structure/B1414800.png)
![2-{[(4-Chlorophenyl)methyl]amino}-2-methylpropanenitrile](/img/structure/B1414802.png)
![3-[(3-Methylbutyl)amino]propanenitrile](/img/structure/B1414803.png)







![3-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1414818.png)
